1-(2-(Mesitylamino)phenyl)ethan-1-one
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Overview
Description
1-(2-(Mesitylamino)phenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones It features a mesitylamino group attached to a phenyl ring, which is further connected to an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Mesitylamino)phenyl)ethan-1-one typically involves the reaction of 2-aminoacetophenone with mesityl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amino group by the mesityl group. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Mesitylamino)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2-(Mesitylamino)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Mesitylamino)phenyl)ethan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-2-(phenylamino)ethan-1-one
- 1-(3-hydroxyphenyl)-2-(methyl(phenylmethyl)amino)ethan-1-one
- 1-(4-(2-chlorophenyl)thio)phenyl)ethan-1-one
Uniqueness
1-(2-(Mesitylamino)phenyl)ethan-1-one is unique due to the presence of the mesitylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C17H19NO |
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Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-[2-(2,4,6-trimethylanilino)phenyl]ethanone |
InChI |
InChI=1S/C17H19NO/c1-11-9-12(2)17(13(3)10-11)18-16-8-6-5-7-15(16)14(4)19/h5-10,18H,1-4H3 |
InChI Key |
WFBXPNLSPURXBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC=CC=C2C(=O)C)C |
Origin of Product |
United States |
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